molecular formula C18H19N3OS B5529516 4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL

4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5529516
M. Wt: 325.4 g/mol
InChI Key: TZZVOPDCWJUQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution processes .

Chemical Reactions Analysis

4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

4-PHENYL-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13(2)22-16-10-8-14(9-11-16)12-17-19-20-18(23)21(17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZVOPDCWJUQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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